
2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
概要
説明
Pyridine derivatives are aromatic heterocyclic compounds that contain nitrogen atoms in their structure . They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of chloromethylpyridine derivatives often involves the use of a raw material like 4-methylpyridine, which is then subjected to various chemical reactions . The process typically involves oxidation, reduction, and reaction with other chemicals to form the desired compound .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be analyzed using various spectroscopic methods . These methods can provide information about the molecular and electronic behavior of the compounds .Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. For example, they can participate in redox reactions, and their reactivity can be studied using electrochemical methods .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be determined using various analytical methods. For example, the melting point, molar mass, and appearance of 2-Chloromethylpyridine have been reported .科学的研究の応用
2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine has been widely studied for its potential applications in scientific research. It has been used as a fluorescent probe for imaging, as a reagent for organic synthesis, and as a drug for treating various diseases. It has also been used as a catalyst for the synthesis of various organic compounds, as well as for the detection of certain enzymes.
作用機序
The exact mechanism of action of 2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is not yet fully understood. However, it is believed that this compound binds to certain proteins in the body, which then triggers a cascade of biochemical reactions. These reactions can lead to various physiological effects, such as changes in cell metabolism and gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of several enzymes, including cytochrome P450, which is involved in the metabolism of drugs. It has also been shown to modulate the expression of certain genes, which can lead to changes in cell metabolism and gene expression. In addition, this compound has been shown to have anti-inflammatory, anti-oxidative, and anti-microbial effects.
実験室実験の利点と制限
2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also relatively easy to synthesize and can be used in a variety of experiments. However, this compound also has some limitations. It is not very soluble in water, which can limit its use in certain experiments. In addition, it has a relatively low solubility in organic solvents, which can also limit its use in certain experiments.
将来の方向性
There are several potential future directions for 2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine research. One potential direction is the development of more efficient and cost-effective synthesis methods. Another potential direction is the development of more effective and selective drugs based on this compound. Finally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action.
Safety and Hazards
特性
IUPAC Name |
2-[4-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-10(2)8-17-9-11(7-14)13(16-17)12-5-3-4-6-15-12/h3-6,9-10H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYCAFRWKLHKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



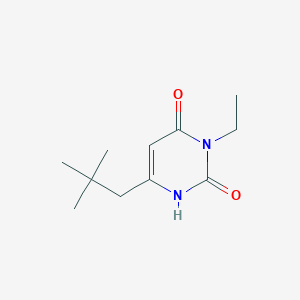
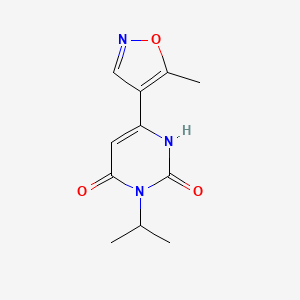
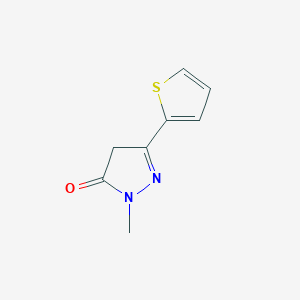
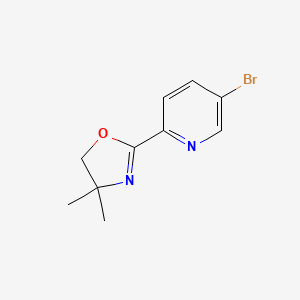
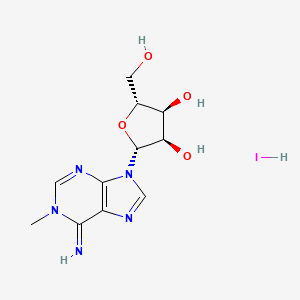
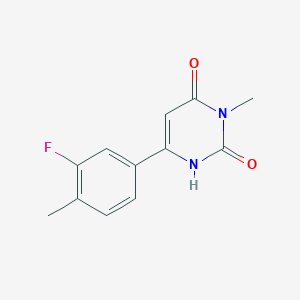
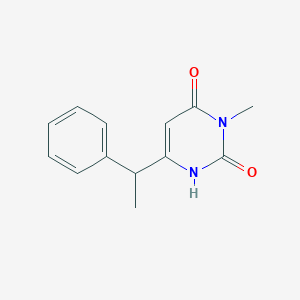



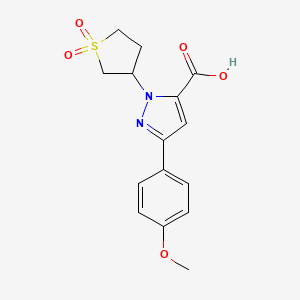
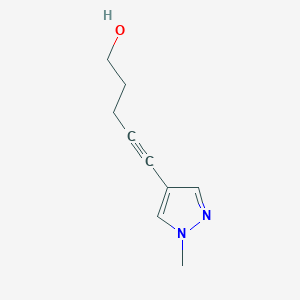

![2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1482596.png)